molecular formula C12H12N2O3 B2519701 2-(1H-indol-2-ylformamido)propanoic acid CAS No. 957005-56-0

2-(1H-indol-2-ylformamido)propanoic acid

Cat. No.: B2519701
CAS No.: 957005-56-0
M. Wt: 232.239
InChI Key: GLMNAEZCOPCAGN-UHFFFAOYSA-N
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Description

2-(1H-indol-2-ylformamido)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif found in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry .

Preparation Methods

The synthesis of 2-(1H-indol-2-ylformamido)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the reaction of indole-2-carboxylic acid with formamide and a suitable catalyst to form the desired compound. The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of key intermediates followed by functional group transformations. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

2-(1H-indol-2-ylformamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring .

Scientific Research Applications

2-(1H-indol-2-ylformamido)propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

2-(1H-indol-2-ylformamido)propanoic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(1H-indole-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNAEZCOPCAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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